molecular formula C19H16FN5O3 B2971075 5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251551-64-0

5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2971075
CAS No.: 1251551-64-0
M. Wt: 381.367
InChI Key: OVKGTTMMWSHPCQ-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds related to the 1,3,4-oxadiazole class, specifically those involving dimethoxyphenyl and fluorophenyl groups, have been studied for their antimicrobial and anti-proliferative activities. Research has found that certain N-Mannich bases of 1,3,4-oxadiazoles display significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Moreover, these compounds exhibit potent anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting their potential as therapeutic agents in antimicrobial and anticancer treatments (L. H. Al-Wahaibi et al., 2021).

Delayed Luminescence in Organic Light-Emitting Diodes (OLEDs)

The structural analogs of 1,3,4-oxadiazole have been explored for their applications in organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). Studies on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have demonstrated significant blue-shifted fluorescence and improved external quantum efficiency (EQE) in OLEDs, indicating the potential of such compounds in enhancing the performance and efficiency of OLED displays and lighting technologies (Matthew W. Cooper et al., 2022).

Liquid Crystalline Properties

Certain bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and studied for their liquid crystalline properties. These compounds have shown to exhibit distinct mesophases, such as enantiotropic nematic and smectic A phases, without forming banana-shaped mesophases despite their bent molecular structure. This research suggests potential applications of such compounds in the development of liquid crystal displays (LCDs) and other devices relying on liquid crystalline properties for functionality (Li-rong Zhu et al., 2009).

Spectral Luminescent Properties

The spectral and luminescent properties of oxadiazoles have been extensively studied, revealing their high quantum yield in both polar and nonpolar solvents. This characteristic makes them suitable for various applications in luminescent materials, including photonic devices, sensors, and fluorescent markers, providing a broad spectrum of opportunities for technological advancements in materials science (I. E. Mikhailov et al., 2018).

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-11-17(22-24-25(11)14-6-4-13(20)5-7-14)18-21-19(28-23-18)12-8-15(26-2)10-16(9-12)27-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGTTMMWSHPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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